REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH3:6][C:7](=[O:10])[CH:8]=[CH2:9].[CH3:11][CH:12]([CH3:15])[CH:13]=O>C1C=CC=CC=1>[CH3:11][C:12]1([CH3:15])[CH2:13][CH2:6][C:7](=[O:10])[CH:8]=[CH:9]1
|
Name
|
|
Quantity
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1 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C=C)=O
|
Name
|
|
Quantity
|
88 mL
|
Type
|
reactant
|
Smiles
|
CC(C=O)C
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Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
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C1=CC=CC=C1
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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after which the reaction mixture is refluxed for 13 hours
|
Duration
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13 h
|
Type
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CUSTOM
|
Details
|
to remove the water by azeotropic entrainment
|
Type
|
WASH
|
Details
|
the reaction mixture is washed with saturated aqueous sodium bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase is dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
the solvents are evaporated off under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
After distillation, 31.1 g of the expected compound
|
Type
|
CUSTOM
|
Details
|
are isolated
|
Name
|
|
Type
|
|
Smiles
|
CC1(C=CC(CC1)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |